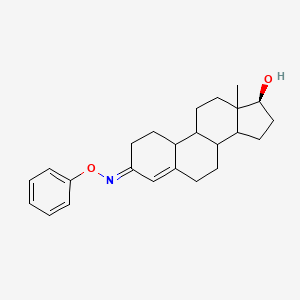
Ethoduomeen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoduomeen is a class of ethoxylated amines, specifically ethoxylated tallow propylene diamines. These compounds are known for their surfactant properties and are widely used in various industrial applications, including as corrosion inhibitors, emulsifiers, and dispersing agents .
Preparation Methods
Ethoduomeen compounds are synthesized through the ethoxylation of tallow amines. The process involves the reaction of tallow amines with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation can be controlled by adjusting the molar ratio of ethylene oxide to tallow amine .
Chemical Reactions Analysis
Ethoduomeen compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethoxylated amines back to their parent amines.
Scientific Research Applications
Ethoduomeen compounds have a wide range of applications in scientific research:
Chemistry: They are used as surfactants and emulsifiers in various chemical processes.
Biology: this compound compounds are used in the formulation of biological buffers and as stabilizers for enzymes and proteins.
Medicine: These compounds are explored for their potential use in drug delivery systems due to their ability to form micelles and encapsulate hydrophobic drugs.
Industry: This compound compounds are widely used as corrosion inhibitors in the oil and gas industry, as well as in the formulation of cleaning agents and detergents
Mechanism of Action
The mechanism of action of Ethoduomeen compounds primarily involves their surfactant properties. They reduce the surface tension of liquids, allowing for better mixing and dispersion of different phases. In corrosion inhibition, this compound compounds form a protective film on metal surfaces, preventing the interaction of corrosive agents with the metal .
Comparison with Similar Compounds
Ethoduomeen compounds can be compared with other ethoxylated amines, such as:
Ethomeen: Similar to this compound but with different alkyl chain lengths and degrees of ethoxylation.
Duomeen: Another class of ethoxylated amines with different structural properties.
Arquad: Quaternary ammonium compounds with surfactant properties. This compound compounds are unique due to their specific ethoxylation patterns and the use of tallow amines, which provide distinct hydrophobic and hydrophilic balance
Properties
CAS No. |
53224-67-2 |
|---|---|
Molecular Formula |
C24H31NO2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(3E,17S)-13-methyl-3-phenoxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H31NO2/c1-24-14-13-20-19-10-8-17(25-27-18-5-3-2-4-6-18)15-16(19)7-9-21(20)22(24)11-12-23(24)26/h2-6,15,19-23,26H,7-14H2,1H3/b25-17+/t19?,20?,21?,22?,23-,24?/m0/s1 |
InChI Key |
LRXKTQOYKAJOCR-VDKSZTARSA-N |
Isomeric SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=C5)/CCC34 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=C5)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















